molecular formula C19H28N10O13P2 B15089383 [(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(4-amino-2-oxo-pyri midin-1-yl)-3-phosphonooxy-oxolan-2-yl]methoxymethyl]-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-3-yl]oxyphosphonic acid

[(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(4-amino-2-oxo-pyri midin-1-yl)-3-phosphonooxy-oxolan-2-yl]methoxymethyl]-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-3-yl]oxyphosphonic acid

Cat. No.: B15089383
M. Wt: 666.4 g/mol
InChI Key: ICCNTHLFMSAJHY-UHFFFAOYSA-N
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Description

[(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-phosphonooxy-oxolan-2-yl]methoxymethyl]-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-3-yl]oxyphosphonic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its intricate structure, which includes multiple amino groups, phosphonooxy groups, and oxolan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-phosphonooxy-oxolan-2-yl]methoxymethyl]-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-3-yl]oxyphosphonic acid involves multiple steps, each requiring precise reaction conditions. The synthetic route typically starts with the preparation of the oxolan ring structures, followed by the introduction of amino and phosphonooxy groups through various chemical reactions. The reaction conditions often involve the use of specific catalysts, temperature control, and pH adjustments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control measures. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-phosphonooxy-oxolan-2-yl]methoxymethyl]-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-3-yl]oxyphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to modify the amino groups, potentially converting them into hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

[(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-phosphonooxy-oxolan-2-yl]methoxymethyl]-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-3-yl]oxyphosphonic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes, such as enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-phosphonooxy-oxolan-2-yl]methoxymethyl]-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-3-yl]oxyphosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

[(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-phosphonooxy-oxolan-2-yl]methoxymethyl]-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-3-yl]oxyphosphonic acid can be compared with other similar compounds, such as:

    Nucleotides: These compounds share structural similarities, including the presence of purine or pyrimidine bases and phosphate groups.

    Nucleosides: Similar to nucleotides but lacking the phosphate group, nucleosides also have comparable structures and functions.

    Phosphonates: These compounds contain phosphonooxy groups and are often used in similar applications, such as enzyme inhibition and antiviral therapy.

The uniqueness of [(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-phosphonooxy-oxolan-2-yl]methoxymethyl]-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-3-yl]oxyphosphonic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct biological and chemical properties.

Properties

Molecular Formula

C19H28N10O13P2

Molecular Weight

666.4 g/mol

IUPAC Name

[4-amino-2-[[4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-phosphonooxyoxolan-2-yl]methoxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C19H28N10O13P2/c20-8-1-2-28(19(31)25-8)16-9(21)12(41-43(32,33)34)6(39-16)3-38-4-7-13(42-44(35,36)37)10(22)17(40-7)29-5-24-11-14(29)26-18(23)27-15(11)30/h1-2,5-7,9-10,12-13,16-17H,3-4,21-22H2,(H2,20,25,31)(H2,32,33,34)(H2,35,36,37)(H3,23,26,27,30)

InChI Key

ICCNTHLFMSAJHY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)N)OP(=O)(O)O)OP(=O)(O)O)N

Origin of Product

United States

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